molecular formula C44H52N4O4 B13143150 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione

1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione

Cat. No.: B13143150
M. Wt: 700.9 g/mol
InChI Key: XKEFTXFHFDXJPK-MXWIWYRXSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of substitutions and additions to introduce the amino and phenoxy groups. Common reagents used in these reactions include amines, phenols, and various catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced organic materials and dyes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of high-performance polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups facilitate binding to active sites, while the phenoxy groups enhance its stability and solubility. Pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenoxy groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C44H52N4O4

Molecular Weight

700.9 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis[3-[(E)-non-1-enyl]phenoxy]anthracene-9,10-dione

InChI

InChI=1S/C44H52N4O4/c1-3-5-7-9-11-13-15-19-29-21-17-23-31(25-29)51-35-27-33(45)37-39(41(35)47)43(49)38-34(46)28-36(42(48)40(38)44(37)50)52-32-24-18-22-30(26-32)20-16-14-12-10-8-6-4-2/h15-28H,3-14,45-48H2,1-2H3/b19-15+,20-16+

InChI Key

XKEFTXFHFDXJPK-MXWIWYRXSA-N

Isomeric SMILES

CCCCCCC/C=C/C1=CC(=CC=C1)OC2=C(C3=C(C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)/C=C/CCCCCCC)N)C(=C2)N)N

Canonical SMILES

CCCCCCCC=CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C=CCCCCCCC)N)N

Origin of Product

United States

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